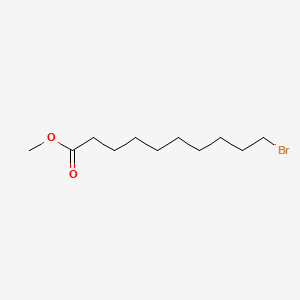
10-溴癸酸甲酯
概述
描述
Methyl 10-bromodecanoate is an organic compound with the molecular formula C11H21BrO2 and a molecular weight of 265.19 g/mol . It is a brominated ester, specifically a methyl ester of 10-bromodecanoic acid. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
科学研究应用
Methyl 10-bromodecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used to study the effects of brominated esters on biological systems, including their potential as enzyme inhibitors.
Medicinal Chemistry: Researchers explore its potential in drug development, particularly in designing molecules with specific biological activities.
Industrial Applications: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 10-bromodecanoate can be synthesized through the esterification of 10-bromodecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds as follows:
Reactants: 10-bromodecanoic acid and methanol.
Catalyst: Sulfuric acid.
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification process.
The reaction can be represented by the following equation:
10-bromodecanoic acid+methanolsulfuric acidMethyl 10-bromodecanoate+water
Industrial Production Methods
In an industrial setting, the production of methyl 10-bromodecanoate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common to enhance efficiency and safety.
化学反应分析
Types of Reactions
Methyl 10-bromodecanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in methyl 10-bromodecanoate can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, to form different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 10-bromodecanoic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: Various substituted decanoates depending on the nucleophile used.
Reduction: 10-bromodecanol.
Hydrolysis: 10-bromodecanoic acid and methanol.
作用机制
The mechanism of action of methyl 10-bromodecanoate involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting their activity through covalent modification.
相似化合物的比较
Methyl 10-bromodecanoate can be compared with other brominated esters and similar compounds:
10-Bromodecanoic Acid: The parent acid of methyl 10-bromodecanoate, used in similar synthetic applications.
11-Bromoundecanoic Acid: A longer-chain brominated acid with similar reactivity but different physical properties.
6-Bromohexanoic Acid: A shorter-chain brominated acid with distinct reactivity and applications.
Uniqueness
Methyl 10-bromodecanoate is unique due to its specific chain length and functional groups, making it suitable for particular synthetic and research applications. Its reactivity and versatility in various chemical reactions make it a valuable compound in organic chemistry.
属性
IUPAC Name |
methyl 10-bromodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRSWJVWSAMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339143 | |
| Record name | Methyl 10-bromodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26825-94-5 | |
| Record name | Decanoic acid, 10-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 10-bromodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 10-bromodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 10-bromodecanoate in the synthesis of p-Nitrophenoxydecanoic acid?
A: Methyl 10-bromodecanoate serves as a crucial intermediate in the synthesis of p-Nitrophenoxydecanoic acid. [] The synthesis involves a two-step process:
Q2: How is the structure of Methyl 10-bromodecanoate confirmed?
A: While the provided research abstract does not explicitly mention the characterization of Methyl 10-bromodecanoate, it states that the "characteristic of intermediates were analyzed by refractive index and UV IV spectrum." [] This suggests that these techniques, alongside potentially other methods like NMR or mass spectrometry, were likely employed to confirm the structure of Methyl 10-bromodecanoate during the synthesis process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
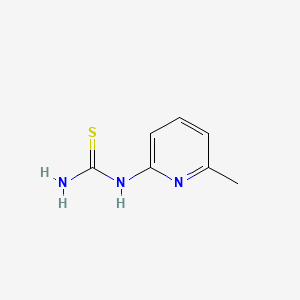
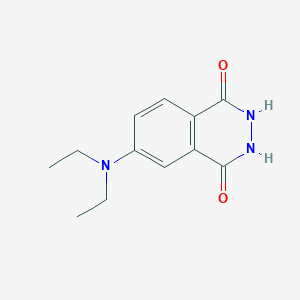
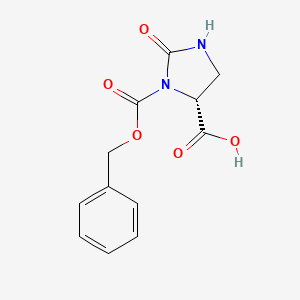
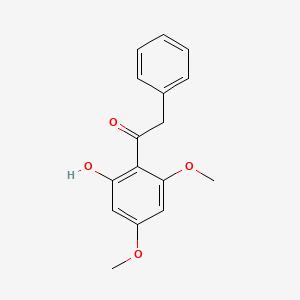
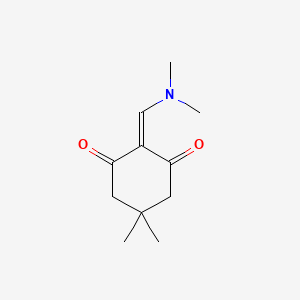
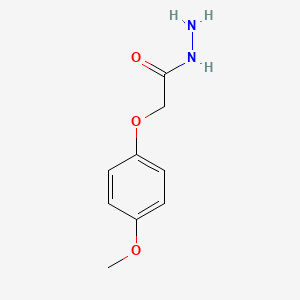
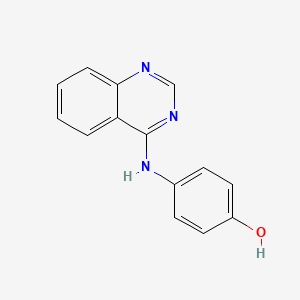

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
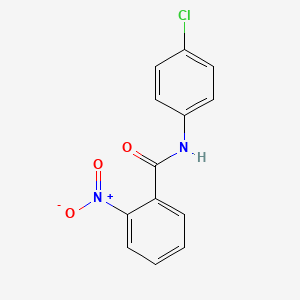
![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)
